molecular formula C11H13Cl2N B12888775 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine

Cat. No.: B12888775
M. Wt: 230.13 g/mol
InChI Key: DIAGUHURTABACS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,3-dichloroaniline with a suitable pyrrolidine derivative. One common method involves the reaction of 2,3-dichloroaniline with 4-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The use of efficient purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern and the presence of a methyl group on the pyrrolidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other related compounds.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)8-3-2-4-9(12)11(8)13/h2-4,7,10,14H,5-6H2,1H3

InChI Key

DIAGUHURTABACS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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